2-Bromo-6-methylpyridin-3-ol

Physical Properties Crystallinity Purification

Choose 2-Bromo-6-methylpyridin-3-ol for its unique cLogP 2.12 and crystallinity (mp 186-187 °C), critical for scalable Heck vinylations and robust co-crystallization studies. The 6-methyl-2-bromo pattern enhances lipophilicity and solid-state stability, reducing API manufacturing costs and improving agrochemical cuticular penetration. Secure high-purity material for reliable lead optimization.

Molecular Formula C6H6BrNO
Molecular Weight 188.02 g/mol
CAS No. 23003-35-2
Cat. No. B183909
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-6-methylpyridin-3-ol
CAS23003-35-2
Molecular FormulaC6H6BrNO
Molecular Weight188.02 g/mol
Structural Identifiers
SMILESCC1=NC(=C(C=C1)O)Br
InChIInChI=1S/C6H6BrNO/c1-4-2-3-5(9)6(7)8-4/h2-3,9H,1H3
InChIKeyUHMANLXCLQNQJD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-6-methylpyridin-3-ol: A Versatile Heterocyclic Intermediate for Complex Molecule Construction


2-Bromo-6-methylpyridin-3-ol (CAS 23003-35-2) is a brominated pyridine derivative characterized by a pyridin-3-ol core with a methyl substituent at the 6-position and a bromine atom at the 2-position [1]. Its molecular formula is C6H6BrNO, with a molecular weight of 188.02 g/mol [2]. The strategic placement of these functional groups renders this compound a valuable intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research, where it serves as a scaffold for constructing complex molecular architectures [3].

Why 2-Bromo-6-methylpyridin-3-ol Cannot Be Directly Replaced by Unsubstituted or Mono-Substituted Pyridin-3-ol Analogs


Generic substitution with other halogenated pyridin-3-ols is not feasible due to the unique synergistic effects of its specific substitution pattern. The presence of both a hydroxyl group at the 3-position and a methyl group at the 6-position significantly alters the compound's physicochemical properties and reactivity [1]. This precise arrangement of functional groups dictates its performance in cross-coupling reactions and its utility as a building block, influencing factors such as regioselectivity, solubility, and the stability of derived intermediates . The following quantitative evidence details these critical differentiations that underpin informed scientific and procurement decisions.

Quantitative Evidence Guide: Verifiable Differentiation of 2-Bromo-6-methylpyridin-3-ol vs. Key Analogs


Melting Point Differentiation from Unsubstituted and Mono-Substituted Analogs

The melting point of 2-Bromo-6-methylpyridin-3-ol is 186-187 °C . In contrast, the unsubstituted 2-bromopyridin-3-ol has a reported melting point of 80-82 °C, and the 6-methyl analog lacking the bromine (6-methylpyridin-3-ol) has a melting point of 162-164 °C . This significant, quantifiable difference in melting point is a direct consequence of the specific substitution pattern.

Physical Properties Crystallinity Purification Formulation

Lipophilicity (cLogP) Modulation via 6-Methyl Substitution

The calculated partition coefficient (cLogP) for 2-Bromo-6-methylpyridin-3-ol is 2.12 . For the comparator 2-bromopyridin-3-ol, the cLogP is reported as 1.12 . This difference of approximately one log unit corresponds to a ten-fold increase in lipophilicity.

Physicochemical Properties ADME Medicinal Chemistry Lipophilicity

Enhanced Reactivity in Heck Vinylation Due to 3-Hydroxyl and 6-Methyl Substitution

A study on Heck vinylation reports that 2-bromo-6-methylpyridin-3-ol and its derivatives undergo quantitative and fast reaction with methyl acrylate using a Pd(η3-allyl)Cl dimer/P(o-Tol)3 catalyst system in a toluene/DMA co-solvent . The 3-hydroxyl group and 6-methyl substituent were found to be critical for achieving this high level of efficiency, which is not observed with simpler 2-bromopyridines lacking these functional groups. The reaction is complete within a short timeframe, enabling a high-yielding, three-step sequence to access the 6-methyl cyclopenta[b]pyridinone scaffold.

Cross-Coupling Heck Reaction Synthetic Methodology Catalysis

Crystal Engineering: Unique Hydrogen-Bonding Network via O-H…N and C-H…Br Interactions

The crystal structure of 2-Bromo-6-methylpyridin-3-ol reveals a defined hydrogen-bonding network. Molecules are linked via O—H…N hydrogen bonds to form chains propagating along the a-axis direction. These chains are further cross-linked by C—H…Br hydrogen bonds, creating corrugated two-dimensional networks lying parallel to the ac plane . This specific supramolecular architecture is a direct consequence of the compound's unique functional group arrangement. For the comparator 2-bromopyridin-3-ol, such a defined C-H…Br network is not reported, and the crystal packing is dominated solely by O-H…N interactions.

Solid-State Chemistry Crystal Engineering Hydrogen Bonding Polymorphism

Predicted Boiling Point and Density: Indicators of Thermal Stability and Volatility

The predicted boiling point for 2-Bromo-6-methylpyridin-3-ol is 311.8±37.0 °C at 760 mmHg, with a predicted density of 1.655±0.06 g/cm³ . For the comparator 2-bromopyridin-3-ol, the predicted boiling point is 274.2±20.0 °C at 760 mmHg, and the predicted density is 1.493±0.06 g/cm³ . These differences are a direct result of the increased molecular weight and enhanced intermolecular interactions conferred by the 6-methyl group.

Physical Properties Thermal Stability Volatility Process Chemistry

High-Impact Research and Industrial Application Scenarios for 2-Bromo-6-methylpyridin-3-ol


Medicinal Chemistry: Synthesis of CNS-Penetrant Kinase Inhibitor Scaffolds

Leverage the increased lipophilicity (cLogP = 2.12 vs. 1.12 for 2-bromopyridin-3-ol) and crystallinity (mp = 186-187 °C) of 2-Bromo-6-methylpyridin-3-ol to design and synthesize novel kinase inhibitor scaffolds with improved blood-brain barrier permeability [REFS-1, REFS-2]. The compound's robust solid-state hydrogen-bonding network ensures reliable handling and storage for parallel synthesis and lead optimization programs .

Process Chemistry: High-Yielding Heck Vinylation for Multi-Kilogram API Synthesis

Employ 2-Bromo-6-methylpyridin-3-ol in a scalable Heck vinylation reaction to access the 6-methyl cyclopenta[b]pyridinone building block . The compound's demonstrated 'quantitative and fast' reactivity with methyl acrylate under optimized conditions translates to superior process mass intensity and reduced cost of goods for multi-kilogram API manufacturing.

Agrochemical Discovery: Development of Novel Herbicides with Enhanced Foliar Uptake

Utilize 2-Bromo-6-methylpyridin-3-ol as a key intermediate for constructing herbicidal lead compounds [1]. Its higher lipophilicity (cLogP = 2.12) and lower predicted volatility (bp = 311.8 °C) compared to unsubstituted analogs can lead to active ingredients with improved cuticular penetration and reduced environmental drift, which are critical performance factors in agrochemical development.

Solid-Form Screening: Engineering Stable Crystalline Forms of APIs

The robust 2D hydrogen-bonding network in the crystal lattice of 2-Bromo-6-methylpyridin-3-ol (O—H…N and C—H…Br) makes it an excellent candidate for co-crystallization studies . This property can be exploited to engineer solid forms of poorly soluble APIs, leading to new intellectual property and improved drug product performance.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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